molecular formula C20H25FN2OS B492743 N-{4,5-dimethyl-3-[(2-methyl-1-piperidinyl)methyl]-2-thienyl}-2-fluorobenzamide CAS No. 690962-19-7

N-{4,5-dimethyl-3-[(2-methyl-1-piperidinyl)methyl]-2-thienyl}-2-fluorobenzamide

Cat. No. B492743
CAS RN: 690962-19-7
M. Wt: 360.5g/mol
InChI Key: NGHZYYOSKFCOBC-UHFFFAOYSA-N
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Description

The compound is a synthetic organic molecule, possibly a derivative of synthetic cannabinoids . It contains a piperidine ring, which is a common structural motif in many pharmaceuticals .


Synthesis Analysis

The synthesis of such compounds typically involves complex organic reactions. Unfortunately, without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecule contains a piperidine ring, a thiophene ring, and a benzamide group. The presence of these functional groups can greatly influence the properties and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amide group might undergo hydrolysis, the thiophene ring might undergo electrophilic aromatic substitution, and the piperidine ring might be involved in reactions typical for secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups all influence properties like solubility, melting point, boiling point, etc .

Safety and Hazards

As with any synthetic compound, safety and hazards would depend on the specific properties of the compound. Synthetic cannabinoids can have potent effects and may pose health risks .

Future Directions

The future directions in the research of such compounds could involve the development of safer and more effective synthetic cannabinoids, or the exploration of other therapeutic uses .

properties

IUPAC Name

N-[4,5-dimethyl-3-[(2-methylpiperidin-1-yl)methyl]thiophen-2-yl]-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2OS/c1-13-8-6-7-11-23(13)12-17-14(2)15(3)25-20(17)22-19(24)16-9-4-5-10-18(16)21/h4-5,9-10,13H,6-8,11-12H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHZYYOSKFCOBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(SC(=C2C)C)NC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4,5-dimethyl-3-[(2-methyl-1-piperidinyl)methyl]-2-thienyl}-2-fluorobenzamide

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